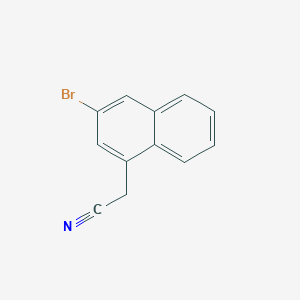

3-Bromo-2-naphthalenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8BrN |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

2-(3-bromonaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H8BrN/c13-11-7-9-3-1-2-4-12(9)10(8-11)5-6-14/h1-4,7-8H,5H2 |

InChI Key |

BFLVLWQDPMYUCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC#N)Br |

Origin of Product |

United States |

Preparation Methods

Light-Mediated Bromination of 2-Methylnaphthalene

The halogenation of 2-methylnaphthalene serves as a critical precursor step for synthesizing brominated naphthalene intermediates. As detailed in EP4174049A1, bromination under light irradiation (280–700 nm) in halogenated hydrocarbon solvents (e.g., dichloromethane) selectively functionalizes the methyl group at the 2-position of naphthalene. Key parameters include:

-

Reagents : Brominating agents such as or in stoichiometric equivalents.

-

Solvent Optimization : Aliphatic esters (e.g., ethyl acetate) enhance reaction selectivity, achieving >90% yield of 2-(bromomethyl)naphthalene at 25–40°C.

-

Batch vs. Flow Reactors : Continuous flow systems (Fig. 1) reduce side products like 1-bromo-2-methylnaphthalene by minimizing thermal gradients, enabling scalable production.

This method, however, targets methyl-group bromination rather than aromatic ring functionalization, necessitating alternative approaches for 3-bromo substitution.

Cyanation of Brominated Intermediates

Cyanide Displacement Reactions

The conversion of 2-(bromomethyl)naphthalene to 2-naphthylacetonitrile via nucleophilic substitution is well-established. EP4174049A1 reports a two-phase system using acetonitrile/water (9:1 v/v) with sodium cyanide () at 60°C, yielding 85–92% product. Critical considerations include:

-

Solvent Compatibility : Polar aprotic solvents (e.g., ) stabilize intermediates, while aqueous phases facilitate cyanide solubility.

-

Temperature Control : Reactions above 50°C accelerate substitution but risk hydrolysis to 2-naphthylacetic acid.

Palladium-Catalyzed Cyanation

Recent advancements in cross-coupling chemistry, as demonstrated by J. Org. Chem., employ palladium catalysts (e.g., ) for cyanation of bromoarenes. While this study focuses on borazaronaphthalenes, analogous conditions (2 mol% catalyst, base, THF/HO) could be adapted for 3-bromo-2-naphthalenylacetonitrile synthesis. Key data from:

| Substrate | Catalyst Loading | Yield (%) |

|---|---|---|

| 3-Bromo-2-aryl | 1 mol % | 89 |

| 3-Bromo-2-heteroaryl | 2 mol % | 78 |

Integrated Synthesis Proposal

A hypothesized pathway for this compound integrates halogenation and cyanation steps:

Step 1 : Bromination of 2-methylnaphthalene at the 3-position using in (−10°C, 12 h).

Step 2 : Light-mediated methyl-group bromination per EP4174049A1 to yield 3-bromo-2-(bromomethyl)naphthalene.

Step 3 : Cyanide displacement (NaCN, , 60°C) to form the target nitrile.

Q & A

Basic: What are the optimal synthetic methodologies for 3-Bromo-2-naphthalenylacetonitrile?

Answer:

A robust method involves reacting brominated naphthalene derivatives with acetonitrile precursors under nucleophilic substitution conditions. For example, 2-bromo-1-naphthol can react with arylacetonitriles using lithium tetramethylpiperidide (LiTMP) as a strong, non-nucleophilic base to facilitate deprotonation and coupling. Key parameters include:

- Reagents : LiTMP, anhydrous THF, and controlled temperatures (0–25°C).

- Workup : Acidic quenching followed by column chromatography for purification .

Table 1 : Synthetic Conditions Comparison

| Reagent System | Temperature | Yield (%) |

|---|---|---|

| LiTMP/THF | 0–25°C | 60–75 |

| NaH/DMF | 25–40°C | 30–45 |

Basic: How is this compound characterized structurally?

Answer:

Spectroscopic techniques are critical:

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets for adjacent bromine). C NMR identifies nitrile (~115 ppm) and brominated aromatic carbons.

- IR : Strong absorption at ~2240 cm (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 256 (CHBrN) .

Advanced: How can contradictions in bromination regioselectivity be resolved?

Answer:

Contradictions arise when bromination yields unexpected positional isomers. Strategies include:

- Reaction Optimization : Use acetic acid as a solvent to direct bromination to the 2-position via stabilization of intermediates (e.g., 1-bromo-2-methylnaphthalene synthesis ).

- Analytical Cross-Validation : Compare GC-MS retention times and NOESY NMR to distinguish isomers.

Advanced: How can computational modeling predict reactivity in substitution reactions?

Answer:

Density Functional Theory (DFT) calculates energy barriers for possible pathways:

- Nucleophilic Attack : Simulate transition states to determine if nitrile formation is favored over elimination.

- Regioselectivity : Electron density maps predict bromine’s preferred position on the naphthalene ring .

Basic: What are common side reactions, and how are they mitigated?

Answer:

- Elimination : Competing dehydrohalogenation forms alkynes. Mitigation: Use polar aprotic solvents (e.g., DMF) and low temperatures.

- Hydrolysis : Nitrile → amide conversion in aqueous conditions. Avoid moisture via anhydrous conditions .

Advanced: How to design a multi-step synthesis involving cross-coupling?

Answer:

Step 1 : Brominate naphthalene at the 2-position using Br/FeBr in acetic acid .

Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce substituents.

Step 3 : Cyanation via Pd-catalyzed cross-coupling with CuCN.

Basic: What purification techniques are effective?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced: How to study reaction mechanisms experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.